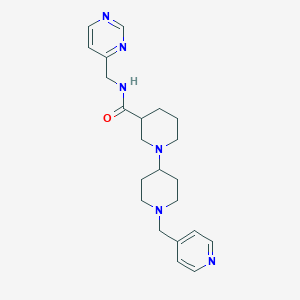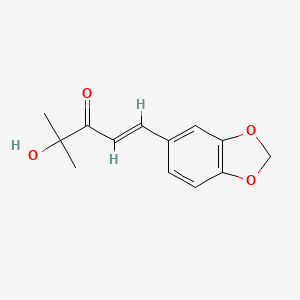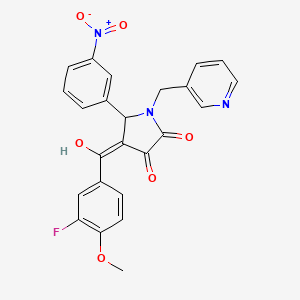![molecular formula C19H17NO3 B5321848 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol, also known as DMQX, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the central nervous system. DMQX is a non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA receptor subtype. In
Mechanism of Action
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol is a non-competitive antagonist of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site. By binding to this site, this compound prevents the channel from opening and thus inhibits the flow of ions through the receptor. This inhibition of AMPA receptor function can have a variety of effects on neuronal activity, depending on the specific brain region and circuitry involved.
Biochemical and Physiological Effects:
The effects of this compound on neuronal activity depend on the specific brain region and circuitry involved. In general, this compound inhibits the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and neuronal activity. This can have a variety of effects on behavior, depending on the specific circuitry involved. For example, this compound has been shown to impair spatial learning and memory in rodents.
Advantages and Limitations for Lab Experiments
One advantage of 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol is its specificity for AMPA receptors. By selectively inhibiting AMPA receptor function, this compound can be used to study the specific role of these receptors in neuronal activity and behavior. However, a limitation of this compound is that it may have off-target effects on other ion channels or receptors. Additionally, the effects of this compound on neuronal activity can be complex and depend on the specific circuitry involved, making interpretation of results challenging.
Future Directions
There are several future directions for the use of 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol in scientific research. One area of interest is the role of AMPA receptors in addiction and drug abuse. This compound has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting that AMPA receptors may be a potential target for addiction treatment. Another area of interest is the use of this compound as a tool for studying synaptic plasticity in disease states. For example, this compound has been used to study the role of AMPA receptors in epilepsy and other neurological disorders. Finally, the development of more selective AMPA receptor antagonists may provide new tools for studying the specific role of these receptors in neuronal activity and behavior.
Synthesis Methods
The synthesis of 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol involves several steps, starting with the preparation of 2,5-dimethoxybenzaldehyde and 2-nitrobenzyl alcohol. These two compounds are then reacted together in the presence of a base to form the intermediate 2-(2,5-dimethoxyphenyl)vinyl)-2-nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent. The final step involves the reaction of the amine with 8-hydroxyquinoline to form this compound.
Scientific Research Applications
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol has been used extensively in scientific research to study the central nervous system. Specifically, it has been used as a tool to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to study the effects of drugs and other compounds on AMPA receptor function.
properties
IUPAC Name |
2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-16-10-11-18(23-2)14(12-16)7-9-15-8-6-13-4-3-5-17(21)19(13)20-15/h3-12,21H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRNBTKBERNSMC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)
![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)

![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)

![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)
